4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane
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Overview
Description
4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyridine ring substituted with chlorine and fluorine atoms, and a spiro-linked azaspirodecane moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridine ring, followed by the introduction of the chloro and fluoro substituents. The spirocyclic structure is then formed through a series of cyclization reactions.
Pyridine Ring Formation: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Substitution Reactions: Chlorine and fluorine atoms are introduced via electrophilic aromatic substitution reactions. Reagents like N-chlorosuccinimide (NCS) and Selectfluor can be used for chlorination and fluorination, respectively.
Spirocyclization: The final step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the spirocyclic moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed to modify the functional groups. For example, the carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions. Reagents like sodium methoxide (NaOMe) can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: NaOMe, KOH
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies investigating the interaction of spirocyclic compounds with biological systems, including their binding affinities and mechanisms of action.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. The spirocyclic structure provides rigidity, which can be crucial for the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]decane
- 4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]dodecane
Uniqueness
Compared to similar compounds, 4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure can influence its solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2/c16-13-12(17)8-11(9-18-13)14(20)19-6-7-21-15(10-19)4-2-1-3-5-15/h8-9H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAPXXZOFVSEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCO2)C(=O)C3=CC(=C(N=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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